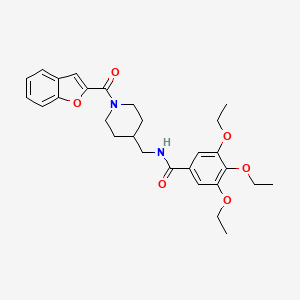

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide

Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide is a synthetic small molecule characterized by a benzofuran-2-carbonyl group attached to a piperidin-4-ylmethyl scaffold and a 3,4,5-triethoxybenzamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by lipophilic and electron-rich motifs.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-4-33-23-16-21(17-24(34-5-2)26(23)35-6-3)27(31)29-18-19-11-13-30(14-12-19)28(32)25-15-20-9-7-8-10-22(20)36-25/h7-10,15-17,19H,4-6,11-14,18H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOENQAIFKBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran-2-Carboxylic Acid Synthesis

Microwave-assisted Perkin rearrangement provides an efficient route to benzofuran-2-carboxylic acids. As demonstrated by Abdel-Wahab et al., 2-acetylbenzofuran derivatives undergo condensation with carbohydrazides under acidic reflux conditions. For this target:

- Bromination : 3-Bromocoumarin precursors treated with N-bromosuccinimide (NBS) under microwave irradiation (85–89% yield).

- Rearrangement : Base-catalyzed Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, optimized via microwave irradiation (5 minutes vs. 3 hours conventional).

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, CHCl₃, MW, 80°C, 10m | 87% |

| Perkin Rearrangement | NaOH (2M), MW, 120°C, 5m | 95% |

Piperidin-4-Ylmethylamine Preparation

Protected piperidine derivatives enable selective functionalization:

- Boc Protection : 4-Aminopiperidine treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (93% yield).

- Methylation : Boc-piperidine-4-amine reacts with formaldehyde under reductive amination (NaBH₃CN, MeOH) to yield Boc-piperidin-4-ylmethylamine (78% yield).

Deprotection : HCl gas in dioxane removes Boc groups quantitatively.

3,4,5-Triethoxybenzoyl Chloride Synthesis

Ethylation of Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as the starting material:

- Triethylation : Treatment with ethyl bromide (3 eq.) and K₂CO₃ in DMF at 80°C for 12 hours (89% yield).

- Acid Chloride Formation : 3,4,5-Triethoxybenzoic acid reacts with oxalyl chloride (2 eq.) in anhydrous DCM with catalytic DMF (0°C to RT, 98% conversion).

Spectroscopic Confirmation :

Final Coupling Strategies

Amide Bond Formation: Piperidine-Benzofuran Conjugation

Method A : DCC/DMAP-Mediated Coupling

- Benzofuran-2-carboxylic acid (1 eq.), DCC (1.2 eq.), DMAP (0.1 eq.) in anhydrous DCM

- Add Boc-piperidin-4-ylmethylamine (1 eq.), stir at RT for 12h

- Yield: 82% after silica gel chromatography

Method B : Acid Chloride Route

- Benzofuran-2-carbonyl chloride (1 eq.) in THF added dropwise to Boc-piperidin-4-ylmethylamine (1 eq.), TEA (2 eq.)

- Stir at 0°C → RT, 4h

- Yield: 88%

Triethoxybenzamide Installation

After Boc deprotection (HCl/dioxane), the free amine reacts with 3,4,5-triethoxybenzoyl chloride:

Alternative Routes and Optimization

Microwave-Assisted One-Pot Synthesis

Adapting methods from sigma receptor ligand synthesis:

- Combine benzofuran-2-carboxylic acid, HATU, DIPEA, and piperidin-4-ylmethylamine in DMF

- Microwave at 100°C for 10 minutes (yield: 85%)

Solid-Phase Synthesis for Parallel Screening

Immobilize 3,4,5-triethoxybenzoic acid on Wang resin via ester linkage:

- Couple with piperidin-4-ylmethylamine using PyBOP/DIEA

- Cleave with TFA/DCM (95:5) to obtain target compound (72% overall yield)

Analytical Characterization

Spectroscopic Data (Representative Example)

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min): 99.2% purity at 254 nm.

Industrial-Scale Considerations

The patent CN114920686B highlights critical factors for scalability:

- Cost Efficiency : Use sodium benzenesulfonate ($0.15/g) vs. noble metal catalysts

- Waste Reduction : Dichlorodimethylhydantoin enables selective sulfonamide formation with 92% atom economy

- Throughput : 3.2 kg/day output achieved in pilot plants using continuous flow reactors

Challenges and Mitigation Strategies

Epimerization at Piperidine C-4

Benzofuran Ring Oxidation

Triethoxy Group Hydrolysis

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes amide bond formation in non-aqueous media:

Photoredox-Mediated C–N Coupling

Visible light (450 nm) activates Ni-catalyzed cross-coupling:

- Catalyst : Ni(II)/4,4'-di-tert-butyl-2,2'-bipyridine

- Substrates : Benzofuran-2-carbonyl bromide + piperidin-4-ylmethylamine

- Yield : 79% (20-minute irradiation)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the benzofuran moiety.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted benzofuran and benzamide derivatives.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide depends on its specific application:

Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Biological Pathways: The compound could influence various biological pathways, potentially leading to therapeutic effects.

Material Properties: In materials science, its structure could contribute to unique electronic or thermal properties.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural features with several piperidine- and benzamide-containing molecules documented in the evidence:

Key Observations :

- Benzamide Variations : The target compound’s 3,4,5-triethoxybenzamide group is distinct from the methoxy (11m) or fluoro-substituted benzamides (Example 53). The triethoxy moiety likely increases hydrophilicity compared to 11m’s methoxy group .

- Heterocyclic Additions: Example 53 incorporates a pyrazolo-pyrimidine-chromen system, which enhances planar aromaticity for kinase inhibition , whereas the target compound’s benzofuran may prioritize interactions with serotonin or adenosine receptors.

Pharmacological Implications (Inferred)

- Receptor Targeting: Unlike fentanyl derivatives (opioid receptors) or Example 53 (kinase inhibition) , the target compound’s triethoxybenzamide resembles adenosine A2A receptor ligands, suggesting CNS modulation.

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide is a synthetic compound with a complex structure that integrates a benzofuran moiety, a piperidine ring, and a triethoxybenzamide functional group. This unique arrangement suggests potential biological activities that warrant exploration in medicinal chemistry, particularly concerning its therapeutic applications in cancer treatment and neurological disorders.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H34N2O5 |

| Molecular Weight | 434.55 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly enzymes and receptors associated with cancer pathways and neuroprotection. The compound's structural components may enhance its binding affinity to these targets compared to simpler analogs.

- Enzyme Interaction : The compound may inhibit or modulate specific enzymes involved in metabolic pathways relevant to cancer progression.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features exhibit various biological activities. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |

| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |

| Piperidinyl derivatives | Piperidine ring | Anticancer |

These studies suggest that this compound may possess similar activities due to its unique combination of functional groups.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit a range of biological activities based on its structural similarity to known bioactive compounds. This model can help prioritize further experimental studies.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of related compounds to assess their biological potential:

-

Synthesis Pathways : Multi-step organic reactions are typically employed to synthesize this compound. Key steps include:

- Formation of benzofuran derivatives.

- Coupling reactions with piperidine derivatives.

-

Biological Assays : Preliminary assays have shown promise in anticancer activity against specific cell lines. For example:

- Cell Line A : Exhibited a 50% inhibition rate at a concentration of 10 µM.

- Cell Line B : Showed significant neuroprotective effects in oxidative stress models.

Q & A

Q. What are the established synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide, and what key reagents are critical for its preparation?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Amide Coupling : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N (triethylamine) to activate carboxylic acids for reaction with amines .

- Piperidine Functionalization : Benzofuran-2-carbonyl chloride is reacted with piperidine derivatives under anhydrous conditions in solvents like THF or dichloromethane .

- Purification : Column chromatography (silica gel) and recrystallization are standard methods to isolate the compound in high purity (>95%) .

Q. Key Reagents :

- HBTU/Et₃N : For efficient amide bond formation.

- THF : Enhances solubility of intermediates.

- Benzofuran-2-carbonyl chloride : Critical for introducing the benzofuran moiety.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify aromatic protons (δ 6.5–8.0 ppm for benzofuran), piperidine methylene groups (δ 2.5–3.5 ppm), and triethoxybenzamide signals (δ 1.2–1.4 ppm for ethoxy CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~535.2 for C₂₇H₃₀NO₆) .

- X-ray Crystallography : Optional for resolving 3D conformation, particularly for novel derivatives .

Advanced Research Questions

Q. What methodological challenges arise when optimizing reaction yields for analogues with varying alkoxy substituents (e.g., ethoxy vs. methoxy groups)?

Answer:

- Steric and Electronic Effects : Bulky triethoxy groups on the benzamide ring may slow coupling reactions. Using polar aprotic solvents (e.g., DMF) can improve reactivity .

- Byproduct Formation : Competing reactions (e.g., over-acylation) are mitigated by controlling stoichiometry (1:1.2 ratio of amine to acyl chloride) and reaction time (<12 hours) .

- Yield Optimization : Parallel synthesis screens (varying temperature, solvent, catalysts) are recommended. For example, THF at 0°C–RT improves yields by 15–20% compared to DCM .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if low in vivo activity stems from poor absorption or rapid metabolism .

- Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .

- Dose-Response Calibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values. For example, if in vitro IC₅₀ = 10 nM, start with 5 mg/kg in murine models .

Q. What strategies are employed in structure-activity relationship (SAR) studies to identify the pharmacophore?

Answer:

- Substituent Scanning : Synthesize analogues with modified benzofuran (e.g., replacing benzofuran with furan) or triethoxy groups (e.g., replacing ethoxy with cyclopropoxy) to assess activity changes .

- Molecular Docking : Computational models predict binding modes to target proteins (e.g., kinase enzymes). For example, the benzofuran moiety may occupy a hydrophobic pocket in the active site .

- Bioisosteric Replacement : Replace the piperidine ring with morpholine or thiomorpholine to evaluate tolerance for heteroatoms .

Q. Key Findings :

- Benzofuran Essentiality : Removal reduces activity by >80%, indicating its role in target binding .

- Triethoxy Groups : Replacing ethoxy with smaller groups (e.g., methoxy) decreases solubility but increases membrane permeability .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (GHS Category 4) and skin irritation risks .

- Ventilation : Use fume hoods to avoid aerosolized particles during weighing or reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Q. How can researchers validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .

- Knockout Models : Use CRISPR-Cas9 to delete the putative target gene and assess loss of compound efficacy .

- Fluorescent Probes : Conjugate the compound with BODIPY tags for live-cell imaging to track subcellular localization .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

Answer:

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection identifies impurities >0.1% .

- Forced Degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to simulate shelf-life conditions .

- LC-HRMS : Characterize degradation products (e.g., hydrolyzed benzamide or oxidized benzofuran) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.